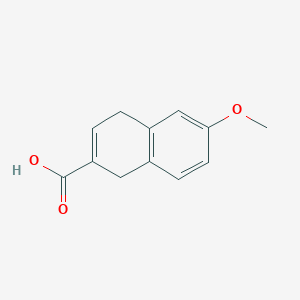

6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid

Description

Foundational Research and Historical Synthetic Perspectives

A common synthetic route to dihydronaphthalene carboxylic acid esters from tetralones is the Reformatsky reaction. This reaction involves the treatment of a ketone, in this case, 6-methoxy-1-tetralone (B92454), with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. Subsequent dehydration of this intermediate would yield the corresponding dihydronaphthalene derivative. Hydrolysis of the ester group would then afford the target carboxylic acid.

The foundational research in this area was driven by the need for synthetic intermediates for the preparation of steroids and other natural products. The development of reliable methods for the construction of the dihydronaphthalene framework was a significant focus of organic chemists in the 20th century.

The significance of 6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid in contemporary organic synthesis lies in its potential as a versatile building block. Dihydronaphthalene derivatives are recognized as important intermediates in the synthesis of a wide range of biologically active compounds and functional materials. nih.gov For instance, derivatives of 6-methoxy-1-tetralone have been used to synthesize compounds with potential cytotoxic activity against cancer cell lines. nih.gov

The presence of multiple functional groups in this compound allows for a variety of subsequent chemical modifications. The carboxylic acid can be converted into other functional groups, and the double bond in the dihydro-ring can be subjected to various addition reactions. The aromatic ring can also be further functionalized. This multi-faceted reactivity makes it a potentially valuable scaffold for the construction of diverse molecular libraries for drug discovery and materials science applications. For example, related dihydronaphthalene structures are explored as precursors for dyes and polymers. smolecule.com

Specific research trajectories focusing solely on this compound are not prominent in the available literature. However, the broader research area of dihydronaphthalene derivatives has seen significant contributions from numerous academic groups worldwide. Research in this field is often directed towards the development of new synthetic methodologies for the construction of the dihydronaphthalene core and the application of these scaffolds in the synthesis of natural products and analogues with interesting biological properties.

Academic contributions have focused on areas such as:

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral dihydronaphthalene derivatives.

Catalysis: The use of transition metal catalysts to facilitate novel cyclization and functionalization reactions to access this structural motif. nih.gov

Medicinal Chemistry: The synthesis and biological evaluation of dihydronaphthalene-based compounds as potential therapeutic agents, including anticancer and antimicrobial agents. nih.govresearchgate.net

While direct academic contributions to the study of this compound are not explicitly detailed in the searched literature, the work of researchers focused on the synthesis and application of 6-methoxytetralone and other dihydronaphthalene derivatives provides the foundational knowledge relevant to this compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h3-5,7H,2,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHBWRSHOIMMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=CC2)C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226374 | |

| Record name | 1,4-Dihydro-6-methoxy-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70335-57-8 | |

| Record name | 1,4-Dihydro-6-methoxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70335-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-6-methoxy-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxy 1,4 Dihydronaphthalene 2 Carboxylic Acid and Its Chemical Precursors

Classical Organic Synthesis Routes

Classical approaches to the synthesis of the 6-methoxy-1,4-dihydronaphthalene framework often rely on robust and well-established reactions. These methods typically involve the initial construction of a tetralone precursor, followed by functional group manipulations to introduce the desired unsaturation and carboxylic acid moiety.

Cyclization Reactions in Dihydronaphthalene Core Formation

The formation of the core dihydronaphthalene structure is frequently accomplished through intramolecular cyclization reactions. A common strategy involves the construction of a tetralone intermediate, which can then be converted to the dihydronaphthalene system. For instance, 6-methoxy-1-tetralone (B92454) is a crucial precursor that can be synthesized via several cyclization pathways. One prominent method is the intramolecular Friedel-Crafts acylation of γ-arylbutyric acids.

A typical synthesis starts from a substituted benzene (B151609) derivative and builds the second ring through an intramolecular reaction. For example, the cyclization of 4-(3-methoxyphenyl)butanoic acid using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) provides 6-methoxy-1-tetralone in high yield. chemicalbook.com This intramolecular acylation is a powerful tool for forming the six-membered ring of the tetralone system.

| Reactant | Reagent | Product | Yield |

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent | 6-methoxy-1-tetralone | 91% chemicalbook.com |

| 4-(3-methoxyphenyl)butyric acid | Polyphosphoric acid | 6-methoxy-1-tetralone | High |

Strategic Functional Group Interconversions toward the Carboxylic Acid Moiety

Once the tetralone core is established, strategic functional group interconversions are employed to introduce the carboxylic acid group at the desired position and create the diene system. A plausible route from 6-methoxy-1-tetralone involves its conversion to 6-methoxy-2-tetralone. medcraveonline.com This isomer can then serve as a key intermediate for introducing the C2-substituent.

The conversion of a ketone to an α,β-unsaturated carboxylic acid can be achieved through various methods. For instance, a Reformatsky reaction with an α-halo ester, followed by dehydration and hydrolysis, can install the carboxymethylidene group. Alternatively, a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester bearing a carboxylate equivalent, followed by hydrolysis, would yield the target acid. These transformations are fundamental in organic synthesis for converting carbonyl functionalities into more complex structures. fiveable.mesolubilityofthings.comimperial.ac.uk

Another critical transformation is the reduction of a naphthalene (B1677914) precursor. The Birch reduction of aromatic rings is a powerful method for generating 1,4-dienes. harvard.edurushim.ru The reduction of 6-methoxynaphthalene-2-carboxylic acid with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source is expected to yield 6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid. rushim.ru The electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group direct the reduction to the desired regioisomer. harvard.eduntu.edu.tw

| Starting Material | Key Transformation | Intermediate/Product |

| 6-methoxy-1-tetralone | Isomerization | 6-methoxy-2-tetralone |

| 6-methoxy-2-tetralone | Horner-Wadsworth-Emmons | 6-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid ester |

| 6-methoxynaphthalene-2-carboxylic acid | Birch Reduction | This compound |

Friedel-Crafts and Related Alkylation Approaches

Friedel-Crafts reactions are pivotal in the synthesis of the precursors for the dihydronaphthalene core. rsc.orgbeilstein-journals.orgtezu.ernet.in A highly effective route to 6-methoxy-1-tetralone involves a one-pot, two-step process starting from anisole (B1667542). patsnap.comgoogle.com This process consists of an initial Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation.

In this sequence, anisole is first acylated with an appropriate acylating agent, such as 4-chlorobutyryl chloride or 4-bromobutyryl chloride, in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). patsnap.comgoogle.com This initial reaction primarily occurs at the para position to the methoxy group due to its strong activating and directing effect. The resulting intermediate, without being isolated, undergoes a subsequent intramolecular Friedel-Crafts alkylation upon heating to form the cyclic ketone, 6-methoxy-1-tetralone. patsnap.comgoogle.com The regioselectivity of the initial acylation of 2-methoxynaphthalene (B124790) is highly dependent on the solvent and reaction conditions, potentially yielding 1-acyl, 6-acyl, or 8-acyl products. ntu.edu.twrsc.orgstackexchange.com

| Aryl Substrate | Acylating Agent | Lewis Acid | Product | Yield |

| Anisole | 4-chlorobutyryl chloride | AlCl₃ | 6-methoxy-1-tetralone | High patsnap.comgoogle.com |

| Anisole | 4-bromobutyryl chloride | AlCl₃ | 6-methoxy-1-tetralone | High patsnap.comgoogle.com |

| 2-Methoxynaphthalene | Acetyl chloride | AlCl₃ in nitrobenzene | 2-Acetyl-6-methoxynaphthalene | 43% rsc.org |

Transition Metal-Catalyzed Coupling Reactions for Constructing and Modifying the this compound Skeleton

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to construct and modify complex molecular skeletons with high efficiency and selectivity. Palladium-catalyzed coupling reactions, in particular, offer powerful alternatives to classical methods for synthesizing dihydronaphthalene derivatives.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions are a direct and versatile method for introducing a carbonyl group into an organic molecule. rsc.org This strategy can be effectively applied to the synthesis of this compound from a suitably functionalized dihydronaphthalene precursor.

A key development in this area is the use of carbon monoxide (CO) surrogates, which avoid the handling of toxic and gaseous CO. Aryl formates, for instance, can serve as efficient in-situ sources of carbon monoxide. umich.edu A relevant example is the palladium-catalyzed carbonylation of 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate (B1224126) (triflate). In this reaction, the triflate, which can be readily prepared from the corresponding enol of a tetralone, is coupled with an aryl formate (B1220265) in the presence of a palladium catalyst and a ligand. This methodology provides the corresponding aryl ester of the dihydronaphthalene carboxylic acid, which can then be hydrolyzed to the desired final product. umich.edu This approach is notable for its mild reaction conditions and operational simplicity. orgsyn.org

| Substrate | CO Source | Catalyst / Ligand | Product |

| 3,4-Dihydronaphthalen-2-yl triflate | 2,4,6-Trichlorophenyl formate | Pd(OAc)₂ / Ligand | 2,4,6-Trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate umich.eduorgsyn.org |

| Aryl/Vinyl Triflates | Molybdenum hexacarbonyl | Pd(OAc)₂ / dppf | Corresponding carboxylic acids organic-chemistry.org |

Heck-type Carboxylation and Arylation Methodologies

The Heck-Mizoroki reaction, a cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide or triflate with an alkene. wikipedia.orglibretexts.org This reaction can be adapted for both the construction of the dihydronaphthalene skeleton and its subsequent functionalization.

Intramolecular Heck reactions are particularly powerful for ring formation. A suitably designed acyclic precursor containing both an aryl halide and an alkene moiety can undergo palladium-catalyzed cyclization to form the dihydronaphthalene ring system. The efficiency of this intramolecular process is often higher than its intermolecular counterpart due to favorable entropic factors. libretexts.orgyoutube.com

Furthermore, Heck-type reactions can be used to introduce functionality that leads to the carboxylic acid group. For instance, a Heck reaction between a dihydronaphthalene intermediate and an acrylate (B77674) ester, followed by hydrolysis, would install the desired carboxylic acid. While direct Heck-type carboxylation is less common, related methodologies involving C-H activation or the use of specific coupling partners can achieve similar transformations. The versatility of the Heck reaction allows for the coupling of various aryl halides and alkenes, making it a valuable tool in the synthesis of substituted dihydronaphthalenes. nih.govchemrxiv.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Intramolecular Heck | o-Halostyrene derivative with pendant alkene | - | Pd(0) catalyst, base | Dihydronaphthalene derivative libretexts.org |

| Intermolecular Heck | Aryl or vinyl halide/triflate | Alkene | Pd catalyst, base | Substituted alkene wikipedia.org |

Negishi-type Coupling Reactions for Peripheral Diversification

The Negishi coupling is a powerful and versatile transition metal-catalyzed cross-coupling reaction used for the formation of carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Its broad scope and high functional group tolerance make it an invaluable tool for the peripheral diversification of complex molecules, including precursors to this compound. The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, a feature that distinguishes it among palladium-catalyzed reactions. wikipedia.org

The general mechanism for the Negishi coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Palladium catalysts are often preferred due to their generally higher chemical yields and broader functional group tolerance. wikipedia.org While specific examples detailing the Negishi coupling on this compound itself are not prevalent, the principles can be applied to its halogenated precursors. For instance, a bromo- or iodo-substituted dihydronaphthalene could be coupled with various organozinc reagents to introduce alkyl, alkenyl, aryl, or other functional groups onto the naphthalene framework.

The reaction's utility has been demonstrated in the functionalization of complex heterocyclic systems, highlighting its potential for modifying the dihydronaphthalene core. rsc.org The choice of catalyst and ligands, such as triphenylphosphine (B44618) or BINAP, is crucial for optimizing the reaction's efficiency and selectivity. wikipedia.org

| Catalyst System | Organozinc Reagent (R'-ZnX) | Organic Halide (Ar-X) | Resulting Product (Ar-R') | Potential Application for Diversification |

| Pd(PPh₃)₄ | Alkyl-ZnCl | Bromo-dihydronaphthalene | Alkyl-dihydronaphthalene | Introduction of alkyl chains |

| Ni(acac)₂ | Aryl-ZnBr | Iodo-dihydronaphthalene | Aryl-dihydronaphthalene | Synthesis of biaryl structures |

| Pd(P(t-Bu)₃)₂ | Alkenyl-ZnCl | Chloro-dihydronaphthalene | Alkenyl-dihydronaphthalene | Installation of vinyl groups for further reactions |

| PdCl₂(dppf) | Alkynyl-ZnBr | Triflate-dihydronaphthalene | Alkynyl-dihydronaphthalene | Introduction of alkynes for click chemistry |

This interactive table illustrates potential Negishi coupling reactions for diversifying the dihydronaphthalene scaffold.

Electrochemical Synthesis Approaches

Electrochemical methods in organic synthesis are gaining prominence as green and cost-effective alternatives to traditional redox reagents. nih.gov By using electricity to drive chemical reactions, electrosynthesis offers unique reactivity and high selectivity under mild conditions. vapourtec.com

Anodic oxidation involves the removal of electrons from a substrate at the anode surface. gre.ac.uk For a carboxylic acid like this compound, the process begins with the deprotonation to form a carboxylate anion. This negatively charged species is then attracted to the positively charged anode where it undergoes oxidation. gre.ac.uk

The outcome of this oxidation is highly dependent on the reaction conditions, particularly the electrode material and applied potential, leading to two primary pathways: escholarship.org

Kolbe Electrolysis (One-Electron Oxidation): At certain potentials, typically using platinum anodes, the carboxylate undergoes a one-electron oxidation to form a carboxyl radical. escholarship.orgrsc.org This radical can rapidly lose carbon dioxide (decarboxylation) to generate an alkyl radical. osti.govnih.gov This alkyl radical can then dimerize with another, leading to a coupled product. This pathway provides a method for C-C bond formation. rsc.org

Non-Kolbe/Hofer-Moest Reaction (Two-Electron Oxidation): Under different conditions, often with carbon-based electrodes, the initially formed alkyl radical can be further oxidized at the anode to form a carbocation. gre.ac.ukescholarship.org This highly reactive carbocation can then be trapped by nucleophiles present in the reaction medium (e.g., solvent molecules like water or methanol) to yield alcohols or ethers, or it can undergo rearrangement. rsc.orgnih.gov

| Pathway | Key Intermediate | Typical Anode | Typical Products |

| Kolbe Electrolysis | Alkyl Radical | Platinum (Pt) | Dimer (R-R) |

| Non-Kolbe (Hofer-Moest) | Carbocation (R+) | Carbon (C) | Alcohols (R-OH), Ethers (R-OR') |

This interactive table compares the key features of Kolbe and Non-Kolbe anodic oxidation of carboxylic acids.

Decarboxylative cycloalkylation is a synthetic strategy where the removal of a carboxyl group initiates a ring-forming reaction. In an electrochemical context, the radical or carbocation intermediate generated via anodic oxidation (as described above) can participate in an intramolecular reaction if a suitable accepting group is present on the molecule. nih.gov

For a derivative of this compound appropriately substituted with a tethered alkene or arene, the electrochemically generated radical or carbocation could attack this internal nucleophile, leading to the formation of a new ring. This approach enables the construction of complex polycyclic systems from relatively simple precursors. While direct examples on this specific dihydronaphthalene are scarce, the principle of electrochemical decarboxylative coupling is well-established for forming various C-C and C-N bonds. nih.govresearchgate.netrsc.org This strategy represents a promising avenue for elaborating the dihydronaphthalene core into more complex, fused architectures.

The combination of continuous flow technology with electrochemistry has emerged as a powerful tool to overcome the limitations of traditional batch electrosynthesis, facilitating its adoption on an industrial scale. nih.govvapourtec.com Flow electrochemical reactors offer significant advantages for the synthesis of complex organic molecules. rsc.org

Key advantages include:

Enhanced Mass and Heat Transfer: Flow reactors typically feature a high electrode surface-area-to-volume ratio and small inter-electrode gaps. nih.govvapourtec.com This improves mass transport of reactants to the electrode surface and allows for efficient dissipation of heat, leading to better control, higher selectivity, and reduced reaction times. nih.gov

Improved Safety and Scalability: The small reaction volumes in flow systems allow for the safe handling of reactive intermediates and hazardous reagents. Scaling up production is achieved through "numbering-up" (running multiple reactors in parallel) or by extending the operation time, which is more predictable and safer than scaling up batch reactors. vapourtec.com

Precise Reaction Control: Flow systems enable precise control over parameters like flow rate, residence time, current, and temperature, leading to more reproducible and optimized electrochemical reactions. nih.gov

Reduced Electrolyte Concentration: The small distance between electrodes in many flow cells reduces the ohmic drop, often allowing for a lower concentration of supporting electrolyte, which simplifies purification and reduces costs. rsc.org

These advancements make flow electrochemistry a highly attractive methodology for the sustainable and efficient synthesis of this compound and its derivatives. nih.govvapourtec.com

Chemo- and Stereoselective Synthetic Pathways

Controlling the chemo- and stereoselectivity during the synthesis of complex molecules is paramount, particularly for applications in medicinal chemistry and materials science. This involves directing the reaction to form a specific constitutional isomer or stereoisomer.

Achieving stereocontrol in the synthesis of the dihydronaphthalene framework is a significant challenge. The 1,4-dihydronaphthalene (B28168) core can possess stereogenic centers, necessitating the use of asymmetric synthesis techniques to produce enantiomerically pure or enriched compounds.

Several strategies can be employed to control the stereochemical outcome:

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity. For example, the Sharpless asymmetric dihydroxylation of an olefin precursor to the dihydronaphthalene ring can install two adjacent stereocenters with high enantiomeric excess. researchgate.net This diol can then be further manipulated to yield the desired carboxylic acid.

Substrate-Controlled Reactions: Existing stereocenters in the starting material can direct the stereochemical outcome of subsequent reactions. Diastereoselective cyclization reactions, such as intramolecular Friedel-Crafts alkylations of chiral cyclopropane (B1198618) precursors, have been successfully used to construct functionalized dihydronaphthalene scaffolds with excellent diastereoselectivity. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed.

Exploitation of Chirality in Dihydronaphthalene Frameworks

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For dihydronaphthalene frameworks, which are key structural motifs in many biologically active molecules, the development of asymmetric synthetic methods is of paramount importance. acs.org Researchers have increasingly focused on organocatalysis and metal-catalyzed reactions to introduce chirality with high precision, yielding molecules with specific stereochemical configurations.

One prominent strategy involves asymmetric organocatalysis, which avoids the use of metal catalysts. A highly efficient method for synthesizing chiral 1,2-dihydronaphthalenes has been developed using isobenzopyrylium ions. acs.org This process achieves excellent asymmetric induction by employing a chiral counteranion generated in situ from a chiral phosphate (B84403) and a boronic acid. acs.org This approach is significant as it does not require a metal catalyst or an anchoring group on the substrate, which were previously necessary for such transformations. acs.org Another innovative organocatalytic route enables a central-to-axial chirality transformation to produce axially chiral chalcones. acs.orgnih.gov This method proceeds through the formation of an exocyclic dihydronaphthalene intermediate, which is crucial for establishing the final axial chirality. acs.orgnih.gov The reaction is catalyzed by a secondary amine and involves a stepwise asymmetric vinylogous domino double-isomerization. acs.org

Lewis acid-mediated reactions also play a crucial role in chiral synthesis. An enantioselective total synthesis of a bioactive lignanamide was achieved using a key step that involves a Lewis-acid-mediated, chirality-transferring cyclization. researchgate.net This particular reaction, a 5-endo-tet-type cyclization, proceeds with a very high degree of stereoinduction, demonstrating the power of Lewis acids in controlling complex stereochemical outcomes. researchgate.net Furthermore, transition metal catalysis offers another versatile toolkit for asymmetric synthesis. The rhodium(I)-catalyzed asymmetric addition of organoboronic acids to oxabicyclic alkenes represents a powerful method for creating chiral dihydronaphthalene precursors. nih.gov

These methodologies underscore the progress in creating complex, multi-stereocenter dihydronaphthalene frameworks with high enantioselectivity. The ability to control chirality is essential for synthesizing specific isomers of natural products and for the development of new therapeutic agents.

Table 1: Asymmetric Methodologies for Dihydronaphthalene Synthesis

| Methodology | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphate / Boronic Acid | Reaction of isobenzopyryliums | High Enantioselectivity | acs.org |

| Organocatalysis | Secondary Amine | Central-to-axial chirality transfer via exocyclic dihydronaphthalene | Excellent Enantioselectivity (95–99% ee) | acs.orgnih.gov |

| Lewis Acid Catalysis | Lewis Acid (e.g., Sc(OTf)₃) | Chirality-transferring 5-endo-tet-type cyclization | High Stereoinduction | researchgate.netnih.gov |

| Transition Metal Catalysis | Rhodium(I) Complex | Asymmetric addition of organoboronic acids | High Enantioselectivity | nih.gov |

Photochemical and Other Emerging Synthetic Technologies

Recent advancements in synthetic chemistry have introduced novel technologies that offer unique pathways to dihydronaphthalene scaffolds, often under mild conditions and with high efficiency. Photochemical reactions and innovative catalytic systems are at the forefront of these emerging methodologies.

Photochemistry provides a powerful tool for constructing molecular frameworks that can be difficult to access through traditional thermal reactions. The ultraviolet (UV) photoexcitation of benzylallene, for instance, has been shown to yield 1,2-dihydronaphthalene (B1214177) among other products. researchgate.net Another significant photochemical strategy is the tandem photoenolization Diels-Alder (PEDA) reaction, which has been successfully used to build polycyclic systems containing naphthol and naphthalene scaffolds. rsc.org Furthermore, visible-light photoredox catalysis has emerged as a particularly innovative approach. By merging visible light photoredox catalysis with cobalt catalysis, researchers have developed a method for the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes. rsc.org This strategy leverages single-electron oxidation or a modified hydrogen atom transfer (MHAT) process to achieve the desired transformation. rsc.org

Beyond photochemistry, several other emerging technologies are expanding the synthetic chemist's toolkit. Skeletal editing, a strategy that modifies the core framework of a molecule, has been demonstrated through the nitrogen-to-carbon transmutation of isoquinolines to furnish substituted naphthalenes. nih.gov This process involves the ring-opening of an isoquinoline (B145761) to form a triene intermediate, which then undergoes a 6π-electrocyclization to build the naphthalene core. nih.gov

Novel transition-metal-catalyzed reactions are also gaining prominence. A rhodium(III)-catalyzed ring-opening addition reaction between azabenzonorbornadienes and cyclic N-sulfonyl ketimines provides access to 2-aryl dihydronaphthalene derivatives with high efficiency and regioselectivity. nih.gov Similarly, nickel-catalyzed reductive tandem cyclizations have been employed as a key step in the synthesis of complex molecules featuring the dihydronaphthalene core. nih.gov The use of earth-abundant and low-toxicity metals is also a significant trend, highlighted by the development of an iron(III)-catalyzed strategy for synthesizing functionalized tetrahydronaphthalenes, which are common precursors to dihydronaphthalenes. organic-chemistry.org This method proceeds through reactive pyran intermediates that undergo an iron(III)-catalyzed Friedel-Crafts alkylation. organic-chemistry.org

Table 2: Emerging Synthetic Technologies for Dihydronaphthalene and Precursor Synthesis

| Technology | Catalyst/Conditions | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Photochemistry | UV Light (266.79 nm) | Ring-closing of benzylallene | Direct formation of 1,2-dihydronaphthalene | researchgate.net |

| Visible-Light Photoredox | Acridinium photocatalyst / Cobalt co-catalyst | Single-electron oxidation of methylenecyclopropanes | Rapid construction of 4-aryl-1,2-dihydronaphthalenes | rsc.org |

| Skeletal Editing | Phosphonium ylide | N-to-C transmutation via 6π-electrocyclization | Novel route to naphthalene core from isoquinolines | nih.gov |

| Rhodium Catalysis | Rhodium(III) complex | Ring-opening addition | Efficient synthesis of 2-aryl dihydronaphthalenes | nih.gov |

| Iron Catalysis | FeCl₃ | Friedel-Crafts alkylation of pyran intermediates | Low-cost, low-toxicity synthesis of tetrahydronaphthalene precursors | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 6 Methoxy 1,4 Dihydronaphthalene 2 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Dihydronaphthalene Core

The dihydronaphthalene core of 6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid possesses a dual character, with an aromatic portion susceptible to electrophilic attack and an unsaturated dihydro-aromatic ring that can potentially undergo nucleophilic reactions. The methoxy (B1213986) group at the 6-position acts as a powerful electron-donating group, activating the aromatic ring towards electrophilic substitution. This directing effect would preferentially guide incoming electrophiles to the ortho and para positions relative to the methoxy group.

Conversely, the electron-withdrawing nature of the carboxylic acid group at the 2-position deactivates the double bond in the dihydro-aromatic ring, making it less susceptible to electrophilic addition compared to an unsubstituted dihydronaphthalene. However, this deactivation could make the double bond more amenable to nucleophilic attack, particularly through conjugate addition mechanisms.

Oxidative Transformations and Aromatization Processes

Conversions to Naphthalene (B1677914) Carboxylic Acid Systems

A fundamental reaction of dihydronaphthalenes is their aromatization to the more stable naphthalene system. This conversion of this compound to the corresponding 6-methoxy-2-naphthalenecarboxylic acid can be achieved using a variety of oxidizing agents. The driving force for this reaction is the significant gain in resonance stabilization energy associated with the formation of the fully aromatic naphthalene ring.

| Oxidizing Agent | Reaction Conditions | Product |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., benzene (B151609), dioxane), room temperature or gentle heating | 6-Methoxy-2-naphthalenecarboxylic acid |

| Sulfur | High temperature (e.g., 200-250 °C) | 6-Methoxy-2-naphthalenecarboxylic acid |

| Palladium on carbon (Pd/C) | High temperature, in the presence of a hydrogen acceptor | 6-Methoxy-2-naphthalenecarboxylic acid |

Regioselective Oxidation Strategies

Achieving regioselective oxidation of the dihydronaphthalene core without complete aromatization presents a synthetic challenge. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group can influence the outcome of such reactions. For instance, epoxidation of the double bond in the dihydroaromatic ring would be a potential regioselective oxidation. The electron-withdrawing effect of the carboxylic acid would likely direct the epoxidation to the more electron-rich double bond of the aromatic ring under specific conditions, though this can be challenging to control.

Reductive Processes and Saturation of the Dihydronaphthalene Ring

Catalytic Hydrogenation for Tetrahydronaphthalene Derivatives

The dihydronaphthalene ring system can be readily reduced to the corresponding tetrahydronaphthalene derivative through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the dihydro-aromatic portion of the molecule. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The product of this reaction would be 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Product |

| Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | 25-50 | 50-100 | 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| Platinum Oxide (PtO₂) | Ethanol, Acetic Acid | 25 | 50 | 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| Raney Nickel | Ethanol | 50-100 | 500-1000 | 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

Selective Reduction of Unsaturated Moieties

Selective reduction of the carboxylic acid group in the presence of the dihydronaphthalene ring system, or vice versa, would require careful choice of reducing agents. The reduction of the carboxylic acid to an alcohol could be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this reagent may also affect the unsaturated dihydronaphthalene core.

Conversely, achieving selective reduction of the double bond without affecting the carboxylic acid can be accomplished through catalytic hydrogenation under controlled conditions. The use of specific catalysts and reaction parameters can favor the hydrogenation of the olefinic bond over the reduction of the carboxylic acid.

Pericyclic Reactions and Cycloaddition Chemistry Involving the Dihydronaphthalene Moiety

The 1,4-dihydronaphthalene (B28168) moiety of this compound contains a conjugated diene system, making it a candidate for participation in pericyclic reactions, most notably Diels-Alder [4+2] cycloadditions and electrocyclic reactions.

Diels-Alder Reactions: The conjugated diene within the dihydronaphthalene ring can react with a dienophile to form a new six-membered ring. The reactivity in these [4+2] cycloaddition reactions is influenced by both electronic and steric factors. The presence of the electron-donating methoxy group on the aromatic ring can enhance the electron density of the diene system, potentially increasing its reactivity towards electron-poor dienophiles. Conversely, the carboxylic acid group, being electron-withdrawing, may have a deactivating effect. The stereochemistry of the Diels-Alder reaction is highly predictable, following the endo rule, where the substituents on the dienophile preferentially orient themselves towards the diene in the transition state.

| Diene System | Dienophile | Expected Product | Reaction Type |

| 1,4-Dihydronaphthalene | Alkene/Alkyne | Substituted cyclohexene (B86901) derivative | [4+2] Cycloaddition |

Intramolecular Diels-Alder reactions, where the dienophile is tethered to the dihydronaphthalene core, are also a synthetic possibility, leading to the formation of complex polycyclic structures. nih.gov

Electrocyclic Reactions: The diene of the dihydronaphthalene system can also undergo electrocyclic reactions, which are intramolecular processes involving the formation of a new sigma bond and the reorganization of π electrons to form a new ring. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Thermally induced electrocyclic reactions of a 4π-electron system, such as the butadiene unit in the dihydronaphthalene ring, would proceed via a conrotatory motion of the terminal p-orbitals. In contrast, photochemical reactions would proceed via a disrotatory motion. Such reactions could lead to the formation of bicyclic structures. For instance, the 6π electrocyclization of o-quinodimethane intermediates is a known route to form dihydronaphthalene systems. rsc.org

Acid-Catalyzed and Base-Catalyzed Transformations

The presence of both a carboxylic acid and a dihydronaphthalene ring system in this compound allows for a variety of transformations under both acidic and basic conditions.

Acid-Catalyzed Transformations: Under acidic conditions, several reactions can be envisioned. The carboxylic acid can undergo Fischer esterification in the presence of an alcohol and a strong acid catalyst. Protonation of the double bond in the dihydronaphthalene ring could lead to carbocation intermediates, which could then undergo rearrangement or nucleophilic attack. Aromatization of the dihydronaphthalene ring to a naphthalene system is a potential outcome, driven by the thermodynamic stability of the aromatic ring. This could be facilitated by acid-catalyzed elimination of a substituent or by oxidation. For example, the related compound 6-methoxy-3,4-dihydronaphthalene has been shown to dimerize in the presence of aqueous hydrobromic acid.

Base-Catalyzed Transformations: In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt. Strong bases could also potentially induce transformations of the dihydronaphthalene ring. For instance, base-induced dearomatization has been observed in related systems, such as the transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles. This suggests that under certain conditions, the dihydronaphthalene ring of the target molecule could undergo isomerization or other rearrangements. Decarboxylation, the loss of carbon dioxide, is another potential base-catalyzed reaction, particularly if the carboxylic acid is positioned β to a carbonyl group or another activating feature, though this is not the case in the ground state of the title compound.

| Condition | Functional Group | Potential Reaction |

| Acidic | Carboxylic Acid | Fischer Esterification |

| Acidic | Dihydronaphthalene | Aromatization, Rearrangement |

| Basic | Carboxylic Acid | Deprotonation (Salt Formation) |

| Basic | Dihydronaphthalene | Isomerization |

Detailed Mechanistic Elucidation of Key Reactions and Intermediates

The mechanisms of the aforementioned reactions are well-established in organic chemistry and can be applied to understand the reactivity of this compound.

Mechanism of Diels-Alder Reaction: The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. The stereospecificity of the reaction arises from this concerted mechanism, where the stereochemistry of the reactants is preserved in the product. The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile.

Mechanism of Acid-Catalyzed Aromatization: The acid-catalyzed aromatization of the dihydronaphthalene ring likely proceeds through a carbocation intermediate. Protonation of one of the double bonds by a strong acid would generate a carbocation. Subsequent elimination of a proton from an adjacent carbon atom would lead to the formation of a new double bond, resulting in the thermodynamically stable aromatic naphthalene ring. The presence of a suitable leaving group on the saturated carbons of the dihydronaphthalene ring would facilitate this process.

Mechanism of Base-Induced Transformations: Base-catalyzed reactions of the dihydronaphthalene moiety could proceed through the formation of a carbanionic intermediate. A strong base could abstract a proton from one of the allylic positions of the dihydronaphthalene ring, generating a resonance-stabilized carbanion. This carbanion could then act as a nucleophile or undergo rearrangement. In the case of decarboxylation, if a tautomerization can place the carboxylic acid in a β-position to a double bond, a concerted mechanism involving a six-membered cyclic transition state can lead to the elimination of CO2.

| Reaction | Key Intermediate/Transition State | Driving Force |

| Diels-Alder | Cyclic Transition State | Formation of stable σ-bonds |

| Acid-Catalyzed Aromatization | Carbocation | Formation of Aromatic Ring |

| Base-Induced Isomerization | Carbanion | Formation of a more stable isomer |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

High-resolution ¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid, a total of nine distinct proton signals would be anticipated in a suitable deuterated solvent. The acidic proton of the carboxylic acid group would likely appear as a broad singlet far downfield, typically above 10 ppm, and its exact position would be highly dependent on the solvent and concentration.

The aromatic region would display three signals corresponding to H-5, H-7, and H-8. The olefinic proton (H-3) would appear as a singlet in the vinylic region. The two sets of methylene (B1212753) protons at the C-1 and C-4 positions are diastereotopic and would each be expected to appear as distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | 1H |

| H-5 | ~7.1-7.3 | Doublet | 1H |

| H-3 | ~7.0-7.2 | Singlet | 1H |

| H-7 | ~6.7-6.9 | Doublet of Doublets | 1H |

| H-8 | ~6.6-6.8 | Doublet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| C(4)-H₂ | ~3.4-3.6 | Multiplet | 2H |

| C(1)-H₂ | ~3.2-3.4 | Multiplet | 2H |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity between the aromatic protons H-7 and H-8, and between H-7 and H-5.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment (e.g., sp³, sp², carbonyl, etc.). The molecule possesses 12 carbon atoms, all of which are in unique chemical environments, and thus 12 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic and olefinic carbons would resonate in the typical sp² region, while the methoxy (B1213986) and the two sp³ methylene carbons would appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170-180 |

| C-6 | ~155-160 |

| C-4a | ~135-140 |

| C-8a | ~130-135 |

| C-2 | ~128-132 |

| C-5 | ~125-130 |

| C-3 | ~120-125 |

| C-7 | ~112-118 |

| C-8 | ~110-115 |

| -OCH₃ | ~55 |

| C-4 | ~28-35 |

| C-1 | ~25-32 |

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by the characteristic absorptions of its carboxylic acid, aromatic, ether, and alkene moieties. A very broad absorption band would be expected for the O-H stretch of the carboxylic acid, often spanning from 2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer form common in carboxylic acids.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |

| C-H Stretch | Aromatic/Olefinic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1680-1720 | Strong, Sharp |

| C=C Stretch | Aromatic/Olefinic | 1600-1650 | Medium-Weak |

| C-O Stretch | Aryl Ether/Carboxylic Acid | 1200-1300 | Strong |

| C-O Stretch | Aryl Ether (asymmetric) | 1230-1270 | Strong |

| C-O Stretch | Aryl Ether (symmetric) | 1020-1080 | Medium |

| C-H Bend (out-of-plane) | Aromatic | 800-900 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₂H₁₂O₃ by providing a highly accurate mass measurement. The predicted exact mass is 204.07864 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 204. The fragmentation pattern would be expected to show characteristic losses of functional groups. Common fragmentation pathways for this molecule would likely include the loss of a hydroxyl radical (•OH, M-17), a methoxy radical (•OCH₃, M-31), and a carboxyl group (•COOH, M-45). Another prominent fragmentation could be a retro-Diels-Alder reaction on the dihydronaphthalene ring system.

Table 4: Predicted Mass Spectrometry Peaks for this compound

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 204 | [C₁₂H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [M - OH]⁺ | Loss of hydroxyl radical |

| 173 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 159 | [M - COOH]⁺ | Loss of carboxyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. To date, the crystal structure of this compound has not been reported in the public domain, such as the Cambridge Structural Database (CSD).

If a crystal structure were determined, it would provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal the solid-state conformation of the dihydronaphthalene ring, which is expected to adopt a non-planar boat or twist-boat conformation. Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common and stable motif for this functional group, which would be a key feature of the supramolecular assembly.

Chromatographic and Separation Science Methodologies for Purity and Isolation

The purity and isolation of this compound are critical for its characterization and use in further applications. Chromatographic techniques are fundamental in achieving the high levels of purity required for spectroscopic analysis and biological testing. While specific, detailed protocols for this exact compound are not extensively documented in publicly available literature, general methodologies for the separation and purification of carboxylic acids and related naphthalene (B1677914) derivatives are well-established and can be applied. These include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), often after a derivatization step.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for both the analysis of purity and the preparative isolation of this compound. Due to the carboxylic acid moiety, reversed-phase HPLC is the most common approach.

Purity Determination: For analytical purposes, a C18 or C8 stationary phase is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid (typically around 4-5) will ensure the compound is in its protonated, less polar form, leading to better retention and peak shape. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%), is commonly added to the mobile phase to achieve this and improve chromatographic performance. Detection is usually carried out using a UV detector, set at a wavelength where the naphthalene ring system exhibits strong absorbance.

Preparative Isolation: For isolating larger quantities of the compound, preparative or semi-preparative HPLC is utilized. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the target compound from impurities with different polarities. Fractions are collected and the solvent is subsequently removed to yield the purified compound.

A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below. It is important to note that this is a representative method and would require optimization for specific applications.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile technique frequently used to monitor the progress of chemical reactions, identify compounds, and determine their purity. For a carboxylic acid like this compound, silica (B1680970) gel is the most common stationary phase.

The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. Due to the acidic nature of the target compound, tailing of the spot on the silica plate can be an issue. researchgate.net This is often mitigated by the addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. researchgate.netresearchgate.net This suppresses the ionization of the carboxylic acid, reducing its interaction with the acidic silica gel and resulting in a more compact spot. researchgate.net

Visualization of the compound on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active naphthalene ring. Alternatively, staining with a universal developing agent like potassium permanganate (B83412) or iodine vapor can be employed.

A potential TLC system for the analysis of this compound is presented in the following table.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) |

| Visualization | UV light (254 nm) |

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the stationary phase, leading to poor peak shape and potential decomposition at high temperatures. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester derivative, such as a methyl or silyl (B83357) ester.

Common derivatizing agents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation.

The following table outlines a representative GC method for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.

| Parameter | Condition |

| Derivatization | Reaction with BSTFA in acetonitrile at 60 °C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-500 m/z |

Computational and Theoretical Studies on 6 Methoxy 1,4 Dihydronaphthalene 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic properties of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity. For 6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid, such calculations would reveal how the interplay between the dihydronaphthalene core, the electron-donating methoxy (B1213986) group, and the electron-withdrawing carboxylic acid group shapes its electronic landscape.

Detailed studies on various naphthalene (B1677914) derivatives have demonstrated the utility of these methods. researchgate.netssrn.comsamipubco.comutq.edu.iq For instance, DFT calculations are routinely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

From these primary energy values, a suite of global reactivity descriptors can be derived, as defined by conceptual DFT. These descriptors provide a quantitative measure of the molecule's reactivity. Studies on substituted naphthoic acids have used these parameters to assess and compare the reactivity of different derivatives. researchgate.net A hypothetical set of such descriptors for this compound, which could be obtained from DFT calculations, is presented below to illustrate the expected outcomes of such an analysis.

| Descriptor | Definition | Illustrative Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | LUMO - HOMO | 4.7 eV |

| Ionization Potential (I) | -HOMO | 6.5 eV |

| Electron Affinity (A) | -LUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV |

This table is for illustrative purposes and does not represent experimentally or computationally verified data for the specified compound.

Molecular Modeling and Conformational Landscape Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques are employed to explore the conformational landscape, identifying low-energy conformers and the transition states that separate them.

For this compound, conformational flexibility arises from several sources:

Ring Puckering: The 1,4-dihydronaphthalene (B28168) ring is not planar. Studies on the parent 1,4-dihydronaphthalene have shown that it adopts a shallow boat-shaped conformation. rsc.orgresearchgate.net The degree of this puckering can be influenced by substituents.

A Potential Energy Surface (PES) scan is a common computational method to investigate this flexibility. readthedocs.iouni-muenchen.deresearchgate.net By systematically rotating specific dihedral angles and calculating the energy at each step, a map of the conformational energy landscape can be generated. researchgate.netnih.gov This analysis would identify the most stable conformers and the energy barriers to interconversion.

| Conformer | Defining Feature (Illustrative) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Carboxyl H syn-periplanar to C=C | 0.00 |

| 2 | Carboxyl H anti-periplanar to C=C | +1.5 |

| 3 | Methoxy group rotated 90° | +2.8 |

| 4 | Boat-to-boat ring inversion | +5.5 |

This table presents hypothetical data to illustrate the potential outcomes of a conformational analysis and does not represent verified computational results.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental means alone. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which involves characterizing intermediates and, most importantly, transition states (TS). researchgate.netacs.org The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the reaction rate.

For this compound, computational studies could be used to explore its synthesis. For example, the synthesis of dihydronaphthalene and naphthalene derivatives can occur through electrocyclic reactions or acid-catalyzed cyclizations. nih.govrsc.org A theoretical study could model these pathways, calculating the geometries and energies of all stationary points (reactants, products, intermediates, and transition states). nih.gov Techniques such as Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are often used to locate the precise structure of a transition state. A subsequent frequency calculation must be performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical reaction coordinate diagram for a key synthetic step could be constructed, providing activation energies (Ea) and reaction energies (ΔErxn), which are critical for understanding and optimizing the reaction conditions.

Structure-Reactivity and Structure-Selectivity Relationships (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. scispace.comd-nb.info These models are invaluable in medicinal chemistry and materials science for predicting the activity of new compounds and guiding molecular design. mdpi.comnih.govnih.govresearchgate.net

To develop a QSAR model for analogs of this compound, one would first synthesize or computationally design a library of related compounds with systematic variations in their structure. The biological activity of these compounds would be measured experimentally. Concurrently, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors fall into several categories:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric/Topological: Molecular weight, surface area, volume, shape indices.

Hydrophobic: LogP (partition coefficient).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that links a subset of these descriptors to the observed activity. nih.gov Such studies have been successfully applied to various naphthalene derivatives to understand their antimicrobial or anticancer activities. mdpi.comnih.gov

| Descriptor Class | Example Descriptors for QSAR Modeling |

|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

| Steric | Molecular Volume, Surface Area, Ovality, Principal Moments of Inertia |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Hydrophobic | Calculated LogP (e.g., CLogP, AlogP) |

This table lists potential descriptors that could be used in a QSAR study of this compound derivatives.

In Silico Approaches to Molecular Design and Virtual Screening

The scaffold of this compound can serve as a starting point for the design of new molecules with desired biological activities using a variety of in silico techniques. These computational methods accelerate the drug discovery process by identifying promising candidates from vast virtual libraries, thereby reducing the time and cost associated with experimental screening.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govdergipark.org.tr Based on the structure of this compound, a pharmacophore model could be generated that includes an aromatic ring, a hydrogen bond acceptor (methoxy oxygen), and a hydrogen bond donor/acceptor (carboxylic acid). nih.govyoutube.com This model could then be used to search large databases of chemical compounds to find other structurally diverse molecules that match these features and may have similar biological activity.

Molecular Docking: If the three-dimensional structure of a target protein is known, molecular docking can be used to predict how a ligand, such as this compound, binds to it. thesciencein.orgjournaljpri.com Docking algorithms place the ligand into the active site of the protein in various orientations and conformations and use a scoring function to estimate the binding affinity. nih.govekb.egnih.gov This technique can be used to:

Propose a binding mode for the compound.

Screen a virtual library of compounds to identify those with the highest predicted affinity for the target.

Guide the chemical modification of the initial scaffold to improve binding interactions and, consequently, potency.

The dihydronaphthalene scaffold has been explored in several drug design studies, highlighting its potential as a valuable core structure for developing new therapeutic agents. nih.gov

Strategic Applications in Organic Synthesis and Chemical Biology Research

6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid as a Core Scaffold for Complex Molecule Construction

The unique structural and electronic properties of this compound make it an attractive starting point for the synthesis of intricate molecular targets. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid, coupled with the reactivity of the olefinic bond and the potential for stereochemical control, offers synthetic chemists a powerful tool for molecular construction.

Role in Total Synthesis of Natural Products and Analogues

While direct total syntheses of natural products commencing from this compound are not extensively documented in readily available literature, its structural motif is present in numerous biologically active natural products. Synthetic strategies toward analogues of natural products often utilize closely related dihydronaphthalene scaffolds. For instance, the dihydronaphthalene core is a key feature in compounds that serve as inhibitors of tubulin polymerization, drawing inspiration from natural products like combretastatin (B1194345) A-4. nih.gov Research in this area has led to the synthesis of various dihydronaphthalene analogues with potent cytotoxic activities against cancer cell lines. nih.govnih.gov

The synthesis of podocarpic acid derivatives, such as 6- and 7-methoxy-1:12-dimethyloctahydrophenanthrene-1-carboxylic acids, highlights the utility of methoxy-substituted naphthalene (B1677914) precursors in constructing complex, multi-cyclic systems reminiscent of natural product architectures. rsc.org

Precursor to Structurally Diverse Polycyclic Systems

The inherent reactivity of the dihydronaphthalene scaffold allows for its elaboration into a wide array of polycyclic systems. The double bond can participate in various cycloaddition reactions, and the carboxylic acid functionality serves as a handle for annulation strategies. For example, the synthesis of tetrahydro-naphthalene-2,6-dione scaffolds has been explored in the total synthesis of eremophilane-type sesquiterpenoids like periconianone A. researchgate.net Although not starting directly from the title compound, these syntheses demonstrate the principle of utilizing functionalized dihydronaphthalene systems to build complex polycyclic frameworks.

Furthermore, the general class of 1,2,3,4-tetrahydroisoquinolines, which can be conceptually linked to the dihydronaphthalene core through ring-opening and closing strategies, are pivotal building blocks for a vast number of natural products and synthetic pharmaceuticals. mdpi.com

Rational Design and Synthesis of Chemically-Oriented Libraries

The this compound scaffold provides an excellent foundation for the generation of compound libraries for drug discovery and chemical biology. Its modifiable functional groups—the carboxylic acid, the methoxy group (which can be demethylated to a phenol), and the double bond—allow for systematic structural diversification.

Chemical Diversification Strategies from the this compound Scaffold

Starting from the closely related precursor, 6-methoxy-1-tetralone (B92454), a variety of dihydronaphthalene derivatives have been synthesized, showcasing the potential for chemical diversification. nih.gov These strategies often involve the reaction of the ketone (or a related functional group) to introduce new heterocyclic rings. For example, a series of novel dihydronaphthalene derivatives were synthesized by reacting the corresponding hydrazine (B178648) derivative with aryl isothiocyanates to produce thiosemicarbazides, which were then cyclized to form thiazolidinones. nih.gov Further reactions of these intermediates led to the creation of pyranothiazolecarbonitrile derivatives. nih.gov

Another approach to diversification involves leveraging the carboxylic acid functionality for amide bond formation. The synthesis of novel 2-naphthamide (B1196476) derivatives has been achieved through a multi-step process starting from dimethoxybenzaldehyde derivatives, demonstrating the utility of the naphthalene carboxylic acid core in generating libraries of compounds with potential biological activity. acs.org

| Starting Material/Scaffold | Diversification Reaction | Resulting Compound Class | Reference |

|---|---|---|---|

| 6-Methoxy-1-tetralone derivative | Reaction with aryl isothiocyanates and subsequent cyclization | Thiazolidinones, Pyranothiazolecarbonitriles | nih.gov |

| Dimethoxybenzaldehyde derivative | Multi-step synthesis including amide bond formation | 2-Naphthamide derivatives | acs.org |

Development of Pharmacophore Models based on Chemical Structure

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.comnih.gov While specific pharmacophore models based solely on this compound are not prevalent, models have been developed for broader classes of compounds containing the dihydronaphthalene or naphthalene core.

For instance, pharmacophore models have been generated for dual inhibitors of EGFR and VEGFR2, which are important targets in cancer therapy. mdpi.com These models typically include features such as hydrophobic groups, aromatic rings, and hydrogen bond acceptors/donors. mdpi.com The dihydronaphthalene scaffold, with its aromatic ring and potential for introducing various functional groups, can be readily adapted to fit such pharmacophore models. The development of a "combiphore" model for GPR40 modulation identified a para-substituted phenyl propionic acid scaffold as a key structural motif, which bears resemblance to the structure of the title compound. grafiati.com

| Target/Compound Class | Key Pharmacophoric Features | Relevance to Dihydronaphthalene Scaffold | Reference |

|---|---|---|---|

| EGFR/VEGFR2 Inhibitors | Hydrophobic group, aromatic rings, hydrogen bond acceptors/donors | The scaffold contains an aromatic ring and can be functionalized to include necessary features. | mdpi.com |

| GPR40 Modulators | Para-substituted phenyl propionic acid motif | Structural similarity to the 6-methoxy-substituted naphthalene ring with a carboxylic acid side chain. | grafiati.com |

Advanced Chemical Probes for Interrogating Biological Systems (focused on chemical tool development)

The development of chemical probes is crucial for elucidating the function of biological molecules in their native environment. The dihydronaphthalene scaffold has been successfully employed in the design of fluorescent probes for the detection of biologically important analytes.

A novel fluorescent probe based on a dihydronaphthalene fluorophore was designed and synthesized for the sensitive and selective detection of cysteine. rsc.orgrsc.org This probe exhibited a significant increase in fluorescence intensity upon reaction with cysteine, enabling its detection with a low limit of detection. rsc.org Importantly, this dihydronaphthalene-based probe was successfully applied to the fluorescence imaging of cysteine in living cells and tissues, demonstrating its utility as a chemical tool for bioimaging. rsc.orgrsc.org This highlights the potential of the this compound scaffold as a starting point for the development of other advanced chemical probes, where the carboxylic acid group could be used for conjugation to other molecules or for tuning the probe's properties. The development of such tools can aid in understanding the roles of various biomolecules in physiological and pathological processes. rsc.org

Exploration of Functional Materials Incorporating Dihydronaphthalene Carboxylic Acid Substructures

The unique structural and electronic characteristics of the dihydronaphthalene carboxylic acid framework, exemplified by compounds like this compound, make it a valuable building block for the rational design of advanced functional materials. The inherent properties of this substructure—a rigid, partially saturated bicyclic aromatic system combined with a reactive carboxylic acid group—offer significant potential for creating materials with tailored optical, electronic, and structural properties. Research in this area explores the incorporation of these motifs into larger macromolecular systems, such as polymers and metal-organic frameworks (MOFs), to harness their distinct functionalities.

The rigid nature of the dihydronaphthalene core can impart thermal stability and desirable mechanical properties to polymeric chains. researchgate.net Meanwhile, the conjugated π-system of the aromatic ring, influenced by substituents like the methoxy group, opens avenues for developing materials with specific electronic and photo-responsive behaviors. rsc.orgresearchgate.net The carboxylic acid moiety is particularly versatile, serving as a key functional handle for polymerization reactions or as a coordination site for building complex, multidimensional structures. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs) as Porous Crystalline Materials

One of the most promising applications for dihydronaphthalene carboxylic acid substructures is in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands, known as linkers. researchgate.netglobethesis.com The carboxylic acid group on the dihydronaphthalene scaffold is an ideal coordination site for binding to metal centers, while the rigid backbone of the molecule acts as a structural strut, defining the pore size and topology of the resulting framework. mdpi.com

Although research may not have extensively utilized this compound itself, the closely related naphthalene-dicarboxylic acids have been widely employed to create robust and functional MOFs. frontiersin.orgrsc.org These materials exhibit significant structural diversity, forming one-dimensional chains, two-dimensional layers, or complex three-dimensional networks depending on the metal ion and synthesis conditions used. globethesis.comrsc.org The properties of these naphthalene-based MOFs, such as high thermal stability, permanent porosity, and luminescence, highlight the potential of incorporating dihydronaphthalene carboxylic acid derivatives as functional linkers. frontiersin.org For instance, yttrium-based MOFs connected by naphthalene-2,6-dicarboxylate linkers have shown considerable structural versatility and interesting luminescence properties, making them candidates for chemical sensing applications. frontiersin.org

| Framework Compound | Metal Ion | Linker | Dimensionality | Key Properties/Features |

| [Zn(H2DHNDC)(H2O)4] | Zn(II) | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | 1-D Chain -> 3-D Supramolecular | Forms a 3-D architecture via hydrogen bonds. globethesis.com |

| [Cd2(H2DHNDC)2(DMF)(H2O)2]·2DMF | Cd(II) | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | 3-D Framework | Exhibits a novel network topology. globethesis.com |

| Y-MOF Series (Multiple) | Y(III) | Naphthalene-2,6-dicarboxylic acid | Various | High thermal stability; potential for fluorescence-based sensing. frontiersin.org |

| (H3O)2[(UO2)2(NDC)3]·H2O | UO2(2+) | 1,4-Naphthalene dicarboxylic acid | 2-D -> 3-D Polycatenated | Exhibits photocatalytic activity for degradation of tetracycline. rsc.org |

Specialty Polymers and Photo-Responsive Materials

The dihydronaphthalene moiety is also a candidate for integration into the backbones or side chains of specialty polymers. The incorporation of such rigid, aromatic structures can enhance the thermal stability and mechanical strength of materials like polyesters. ncsu.eduupc.edu While dicarboxylic acids are typically required for condensation polymerization to form linear chains, a mono-carboxylic acid like this compound could be used to introduce pendant functional groups or to control polymer molecular weight as a chain-capping agent.